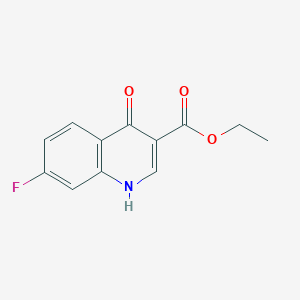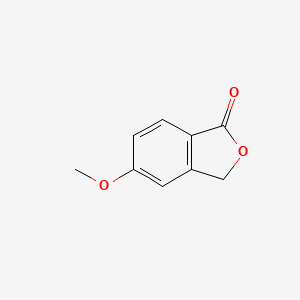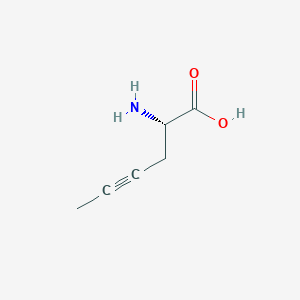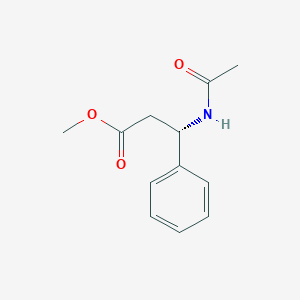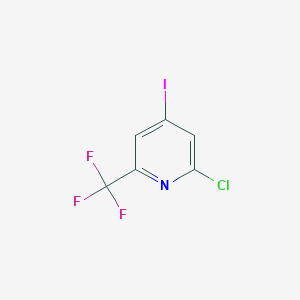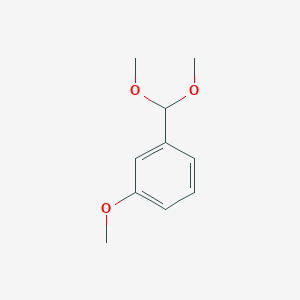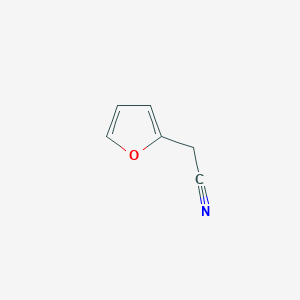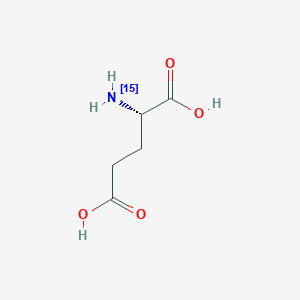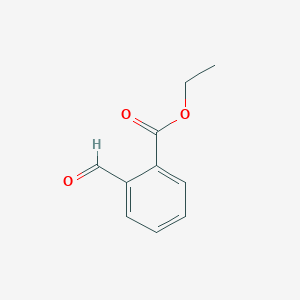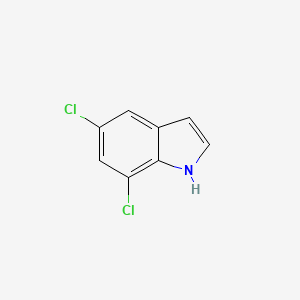
5,7-Dichlor-1H-indol
Übersicht
Beschreibung
5,7-Dichloro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of chlorine atoms at the 5 and 7 positions of the indole ring enhances its chemical reactivity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
Target of Action
5,7-Dichloro-1H-indole, a derivative of indole, is known to have significant biological activity. Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 5,7-Dichloro-1H-indole may also interact with various targets in the body.
Mode of Action
It is known that indole derivatives can interact with their targets, leading to various biological effects . Therefore, it can be inferred that 5,7-Dichloro-1H-indole may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5,7-Dichloro-1H-indole may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that 5,7-Dichloro-1H-indole may have a variety of effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been found to play a main role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Dosage Effects in Animal Models
It is known that indole derivatives can have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Metabolic Pathways
Indole is known to be involved in the metabolism of tryptophan catalyzed by intestinal microorganisms .
Transport and Distribution
Indole derivatives are known to circulate in the plasma and exert a variety of local and heterotopic biological effects .
Subcellular Localization
Enzymes involved in indole alkaloid biosynthesis in leaves of Catharanthus roseus have been found to be cytoplasmic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-1H-indole can be achieved through various methods. One common approach involves the chlorination of 1H-indole at the 5 and 7 positions. This can be done using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method involves the cyclization of appropriate precursors, such as 5,7-dichloro-2-nitroaniline, followed by reduction and cyclization to form the indole ring .
Industrial Production Methods
In industrial settings, the production of 5,7-dichloro-1H-indole may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus pentachloride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Electrophilic Substitution: 5,7-Dichloro-3-substituted indoles.
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1H-indole: Similar structure but with only one chlorine atom, leading to different reactivity and biological activity.
7-Chloro-1H-indole: Similar to 5-chloro-1H-indole but with the chlorine atom at the 7 position.
5,6-Dichloro-1H-indole: Chlorine atoms at the 5 and 6 positions, leading to different electronic and steric effects.
Uniqueness
5,7-Dichloro-1H-indole is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. This positioning can enhance its potential as a pharmacophore in drug design and development .
Eigenschaften
IUPAC Name |
5,7-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKZFMRYKCMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459032 | |
| Record name | 5,7-dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-72-7 | |
| Record name | 5,7-dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dichloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 5,7-dichloroindole derivatives in plant biology?
A1: Research has shown that derivatives of 5,7-dichloroindole, specifically 2-(5,7-dichloro-3-indolyl)propionic acid (5,7-Cl2-2-IPA), exhibit interesting effects on plant growth. The (S)-(+)-enantiomer of 5,7-Cl2-2-IPA displays weak auxin activity, meaning it can mimic the effects of the plant hormone auxin, which regulates growth and development. Conversely, the (R)-(−)-enantiomer acts as an antiauxin, inhibiting the effects of auxin. [] This discovery suggests that modifications to the 5,7-dichloroindole structure can lead to compounds with potential applications in regulating plant growth.
Q2: How does the structure of 5,7-dichloroindole derivatives relate to their antiauxin activity?
A2: Studies comparing 5,7-Cl2-2-IPA with another antiauxin, 2-(5,7-dichloro-3-indolyl)isobutyric acid (5,7-Cl2-IIBA), shed light on structure-activity relationships. The presence of an (R)-methyl group in 5,7-Cl2-IIBA appears crucial for its potent antiauxin activity. [] This suggests that specific stereochemical features within the molecule dictate its interaction with biological targets involved in auxin signaling pathways.
Q3: Can 5,7-dichloroindole be used as a starting material for synthesizing more complex indole derivatives?
A3: Yes, 5,7-dichloroindole serves as a versatile building block for synthesizing diverse indole compounds. Researchers have developed efficient synthetic routes, such as a three-step process utilizing palladium-catalyzed reactions. This method allows for the sequential introduction of various substituents at specific positions on the indole ring system, enabling the creation of a library of 2,5,7-trisubstituted indoles. [] These diverse derivatives hold potential for various applications, including pharmaceutical development.
Q4: Are there any studies investigating the binding interactions of 5,7-dichloroindole derivatives with specific enzymes?
A4: While limited information is available specifically on 5,7-dichloroindole, research has explored the interaction of a closely related derivative, 3-(carboxymethyl)-5,7-dichloro-1H-indole-2-carboxylic acid, with Trypanosoma cruzi farnesyl pyrophosphate synthase (TcFPPS). [] This enzyme plays a crucial role in the parasite's isoprenoid biosynthesis pathway. While the specific details of the binding interaction are not elaborated upon in the abstract, this research highlights the potential of 5,7-dichloroindole derivatives as starting points for developing new antiparasitic drugs.
Q5: Is there structural information available for 5,7-dichloroindole or its derivatives?
A5: Yes, structural data is available for 5,7-dichloro-1H-indole-2,3-dione, a derivative of 5,7-dichloroindole. X-ray crystallography studies revealed that this compound exists as a nearly planar molecule in its solid state. Interestingly, it forms dimers through hydrogen bonding interactions involving the nitrogen and oxygen atoms. [] Such structural insights are valuable for understanding the physical and chemical properties of these compounds and can guide further research on their interactions with biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


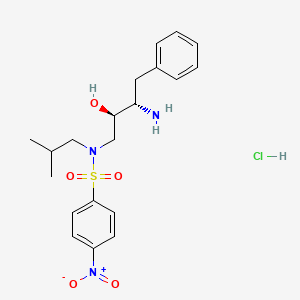
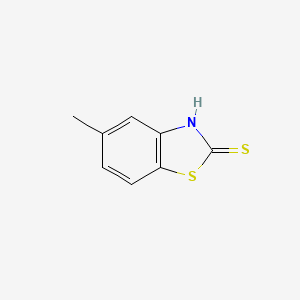
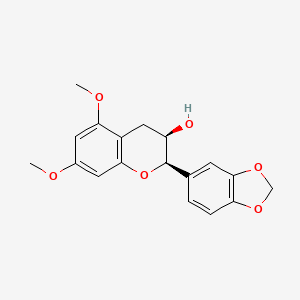
![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
